tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate involves multiple steps. One common method includes the esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Chemical Reactions Analysis
tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate is widely used in scientific research, particularly in the field of cancer research. It serves as a reference standard in analytical chemistry for the quantification and identification of related compounds. Additionally, it is utilized in the synthesis of bioactive molecules for medicinal chemistry studies .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active 3-(3,4-dimethoxyphenyl)propanoic acid, which may interact with cellular pathways involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate can be compared with similar compounds such as:
tert-Butyl 2-(2-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate: This compound has a similar structure but differs in the position of the ester group.
tert-Butyl (dimethoxyphosphinyl)acetate: This compound contains a phosphonate group instead of the phenoxy group, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
tert-butyl 2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14H,9,11,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZNWMXUAQSCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378006 | |
Record name | tert-Butyl {3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178445-86-8 | |
Record name | tert-Butyl {3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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